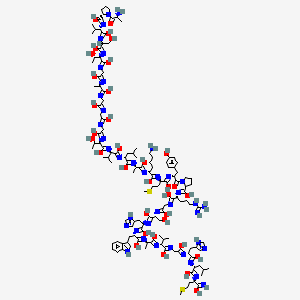

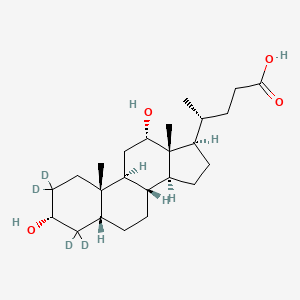

(R)-FTY-720 Phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-FTY-720 Phosphonate” is a type of phosphonate, a class of organophosphorus compounds containing C−PO(OR)2 groups . Phosphonates are known for their high biological activity due to their unique carbon-phosphorus (C–P) bonds . They are less susceptible to resistance and have the advantages of high efficacy, fast efficacy, low dosage, and wide use .

Synthesis Analysis

Phosphonates are typically synthesized from phosphorous acid, exploiting its reactive P−H bond . They can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonate . In the Hirao coupling, dialkyl phosphites undergo a palladium-catalyzed coupling reaction with an aryl halide to form a phosphonate . A method based on chemoselective activation with triflic anhydride has been developed for the modular preparation of phosphonylated derivatives .

Molecular Structure Analysis

Phosphonates feature tetrahedral phosphorus centers . They are structurally closely related to phosphorous acid . Phosphonate salts are the result of deprotonation of phosphonic acids, which are diprotic acids . Phosphonate esters are the result of condensation of phosphonic acids with alcohols .

Chemical Reactions Analysis

Phosphonic acids are organic compounds of the form R-PO3H2 . Phosphonates are the corresponding anions formed by ionization of one or more of the acidic hydrogens . Decomposition of these compounds by oxidation will liberate the organically bound phosphate as orthophosphate .

Physical And Chemical Properties Analysis

Phosphonates are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . They are characterized by high chemical stability .

Mechanism of Action

Safety and Hazards

Future Directions

Phosphonates are considered resources of important biologically active compounds . They have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . There is growing concern regarding the development of new environmentally friendly and non-drug resistant pesticides . This provides a basis for the development of new phosphonate compound pesticides .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of (R)-FTY-720 Phosphonate can be achieved through a series of reactions involving starting materials such as (R)-FTY-720, phosphorus trichloride, triethylamine, and ethanol.", "Starting Materials": [ "(R)-FTY-720", "Phosphorus trichloride", "Triethylamine", "Ethanol" ], "Reaction": [ "1. (R)-FTY-720 is reacted with phosphorus trichloride in the presence of triethylamine to form (R)-FTY-720 phosphorochloridate.", "2. The resulting (R)-FTY-720 phosphorochloridate is then reacted with ethanol to form (R)-FTY-720 phosphonate diester.", "3. Finally, the (R)-FTY-720 phosphonate diester is treated with triethylamine to remove the diethylphosphate group and form (R)-FTY-720 phosphonate." ] } | |

CAS No. |

1142015-26-6 |

Molecular Formula |

C20H36NO4P |

Molecular Weight |

385.485 |

IUPAC Name |

[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |

InChI |

InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1 |

InChI Key |

XDSPSYJWGHPIAZ-HXUWFJFHSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |

Synonyms |

P-[(3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)

![a-D-Glucopyranoside,methyl 4-O-[2-O-acetyl-6-methyl-3-O-(phenylmethyl)-a-L-idopyranuronosyl]-2-deox](/img/structure/B571245.png)